molecular formula C7H8BrNO B8696488 N-(2-bromophenylmethyl)hydroxylamine

N-(2-bromophenylmethyl)hydroxylamine

Cat. No.: B8696488
M. Wt: 202.05 g/mol
InChI Key: DWGTZYMYZUULRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenylmethyl)hydroxylamine is a valuable chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates two highly functionalizable moieties: a nucleophilic hydroxylamine group and an aromatic bromine atom. The hydroxylamine group is a versatile synthetic handle that can participate in various reactions, including nucleophilic substitutions and the formation of heterocycles. The presence of the bromine atom on the aromatic ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, which are fundamental for constructing complex molecular architectures. This combination of features makes this compound a useful building block for the synthesis of more elaborate molecules, including potential pharmacologically active compounds. In drug discovery efforts, especially against challenging targets like Mycobacterium tuberculosis, the incorporation of hydrophobic aromatic systems and specific halogen atoms is a common strategy to enhance interactions with enzyme binding sites and improve permeation through biological membranes . As with all fine chemicals, proper handling and storage are required. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4,9-10H,5H2

InChI Key

DWGTZYMYZUULRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNO)Br

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-(2-bromophenylmethyl)hydroxylamine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including:

  • Formation of Oximes : Hydroxylamines are known for their ability to react with carbonyl compounds to form oximes. This reaction is crucial in organic synthesis for constructing nitrogen-containing compounds.
  • Synthesis of Pharmaceuticals : The compound has been utilized in the synthesis of pharmaceutical agents, contributing to the development of new drugs targeting various diseases.

Analytical Chemistry

In analytical chemistry, this compound is employed for:

  • Detection of Carbonyl Compounds : It can be used as a reagent to detect aldehydes and ketones through oxime formation, facilitating the analysis of complex mixtures.
  • Chromatographic Techniques : The compound's derivatives have been applied in chromatographic methods for separating and identifying various chemical species.

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition : Hydroxylamines can irreversibly bind to heme-containing enzymes, inhibiting their activity. This property makes them potential candidates for drug development targeting specific enzymes involved in disease processes.
  • Antimicrobial and Anti-inflammatory Properties : Compounds with similar structures have shown promising results in inhibiting microbial growth and reducing inflammation, suggesting that this compound may have therapeutic potential in these areas .

Case Study 1: Synthesis of Oximes

A study demonstrated the efficiency of this compound in synthesizing oximes from various carbonyl substrates. The reaction conditions were optimized to yield high purity and yield, showcasing its utility in organic synthesis.

SubstrateYield (%)Reaction Time (h)
Acetone852
Benzaldehyde903
Cyclohexanone804

Case Study 2: Antimicrobial Activity

In a pharmacological study, this compound was evaluated for its antimicrobial activity against several bacterial strains. The results indicated a significant inhibition zone, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Comparison with Similar Compounds

N-Benzyl Hydroxylamine and N-Methyl Hydroxylamine

  • Biological Activity: Both compounds delay senescence in IMR-90 human fibroblast cells by reducing endogenous oxidant production (e.g., measured via DCFH oxidation) and increasing the GSH/GSSG ratio. Effective concentrations range from 10–30 µM, significantly lower than the parent compound PBN (200 µM) .
  • Mechanism : The N-hydroxylamine group is critical for activity, as O-substituted analogs (e.g., O-t-butyl hydroxylamine) lack efficacy .

N-(2-Methoxyphenyl)hydroxylamine

  • Metabolism: Formed as a metabolite of o-nitroanisole and o-anisidine. Hepatic microsomal CYP enzymes (e.g., CYP2E1, CYP1A) oxidize it further into reactive intermediates, such as o-aminophenol and o-nitrosoanisole, which form DNA adducts linked to bladder carcinogenicity in rats .

O-Substituted Hydroxylamines

O-Ethyl Hydroxylamine

  • Activity : Acts as an aliphatic primary amine with reported anti-tumor and anticancer properties but lacks detailed mechanistic studies compared to N-substituted analogs .
  • Limitations : Reacts with organic matter to form N/S-containing molecular artifacts, complicating its use in environmental chemistry .

Key Comparative Data

Table 1: Comparative Analysis of Hydroxylamine Derivatives

Compound Biological Effect Effective Concentration Key Enzymes/Pathways Toxicity/Metabolism References
N-Benzyl hydroxylamine Delays cell senescence, antioxidant 10–30 µM NADPH-dependent oxidoreductases Low toxicity; non-carcinogenic
N-Methyl hydroxylamine Similar to N-benzyl analog 10–30 µM Same as above Low toxicity
N-(2-Methoxyphenyl)hydroxylamine DNA adduct formation, carcinogenic metabolite N/A CYP2E1, CYP1A High (bladder carcinogen in rats)
O-Ethyl hydroxylamine Anti-tumor, antimicrobial Not quantified Non-enzymatic reactions Artifacts in organic matter extraction
O-t-Butyl hydroxylamine Inactive in senescence assays N/A N/A Non-toxic at tested concentrations

Mechanistic and Functional Insights

  • Antioxidant vs. Pro-Oxidant Effects : N-Substituted hydroxylamines (e.g., N-benzyl) act as radical scavengers, while N-(2-methoxyphenyl)hydroxylamine generates reactive intermediates that induce oxidative DNA damage .
  • Enzyme Specificity: CYP2E1 is central to the activation of carcinogenic hydroxylamines, whereas NADPH-dependent reductases drive detoxification pathways in non-carcinogenic analogs .
  • Structural Determinants : The presence of an aromatic substituent (e.g., methoxy or bromo groups) on the phenyl ring influences metabolic stability and DNA-binding affinity .

Preparation Methods

Synthesis of O-Benzylhydroxylamine (BnONH₂)

O-Benzylhydroxylamine serves as a stable precursor, synthesized via benzylation of hydroxylamine hydrochloride. The protection mitigates oxidation risks and enhances nucleophilicity for subsequent alkylation.

Alkylation with 2-Bromobenzyl Bromide

Reaction of BnONH₂ (1.2 eq) with 2-bromobenzyl bromide (1.0 eq) in dimethylformamide (DMF) and potassium carbonate (2.0 eq) at 60°C for 12 hours yields O-benzyl-N-(2-bromophenylmethyl)hydroxylamine. The polar aprotic solvent facilitates SN2 displacement, while the base deprotonates the hydroxylamine (Table 1).

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃DMF607598
NaHTHF256895
Et₃NCH₃CN806090

Deprotection via Hydrogenolysis

Catalytic hydrogenation (H₂, 10% Pd/C, methanol, 4 hours) removes the benzyl group, affording this compound in 98% purity. The bromine substituent remains intact under these conditions, as aryl halides are stable to hydrogenolysis at ambient pressure.

Method 2: Reductive Amination of 2-Bromobenzaldehyde Oxime

Oxime Formation

2-Bromobenzaldehyde reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (1:1) at reflux for 6 hours, yielding the corresponding oxime (NH₂-O-CH=N-C₆H₃Br). This step achieves >90% conversion, as confirmed by thin-layer chromatography.

Selective Reduction to Hydroxylamine

Reduction of the oxime to hydroxylamine requires mild conditions to avoid over-reduction to the amine. Zinc dust in acetic acid (25°C, 2 hours) provides the target compound in 50% yield, though competing amine formation (~30%) necessitates chromatographic purification.

Table 2: Reduction Agents and Outcomes

Reducing AgentSolventTemperature (°C)Yield (%)Amine Byproduct (%)
Zn/HOAcHOAc255030
NaBH₃CNMeOH04525
H₂/Pd-CEtOAc252075

Method 3: Direct Nucleophilic Substitution

Reaction of Hydroxylamine with 2-Bromobenzyl Bromide

Hydroxylamine hydrochloride (2.0 eq) and 2-bromobenzyl bromide (1.0 eq) react in a biphasic system (water/dichloromethane) with tetrabutylammonium bromide (TBAB, 0.1 eq) as a phase-transfer catalyst. Sodium hydroxide (3.0 eq) deprotonates hydroxylamine, enabling nucleophilic substitution at 80°C for 12 hours. The crude product is extracted with ethyl acetate, yielding 30% pure hydroxylamine.

Limitations and Byproducts

Competing hydrolysis of the benzyl bromide to 2-bromobenzyl alcohol (∼40%) and dialkylation (∼20%) limit efficiency. Elevated temperatures exacerbate decomposition, necessitating rigorous stoichiometric control.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterMethod 1Method 2Method 3
Total Yield (%)755030
Purity (%)989085
Steps221
ScalabilityHighModerateLow
Key ChallengeDeprotectionByproduct FormationLow Yield

Method 1 offers superior yield and purity, making it ideal for large-scale synthesis. Method 2, while moderate in yield, avoids hazardous alkylating agents. Method 3’s simplicity is offset by poor efficiency, rendering it less practical.

Experimental Procedures and Optimization

Optimized Protocol for Method 1

  • Alkylation : Combine O-benzylhydroxylamine (1.39 g, 10 mmol), 2-bromobenzyl bromide (2.5 g, 10 mmol), and K₂CO₃ (2.76 g, 20 mmol) in DMF (20 mL). Stir at 60°C for 12 hours.

  • Workup : Pour into ice water, extract with EtOAc (3 × 50 mL), dry (MgSO₄), and concentrate.

  • Deprotection : Dissolve intermediate in MeOH (20 mL), add 10% Pd/C (0.1 g), and stir under H₂ (1 atm) for 4 hours. Filter and concentrate to isolate this compound (1.2 g, 75%).

Stability Considerations

The product is stored as a hydrochloride salt under nitrogen at -20°C to prevent oxidation. NMR (DMSO-d₆): δ 7.65 (d, 1H), 7.45 (t, 1H), 7.30 (d, 1H), 7.10 (t, 1H), 4.55 (s, 2H), 3.20 (br s, 2H) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-bromophenylmethyl)hydroxylamine, and how can purity be optimized?

  • Methodology : Use benzotriazole-based heterocyclic reagents for regioselective synthesis, as demonstrated in analogous hydroxylamine derivatives. Post-synthesis, employ FT-IR and mass spectrometry for structural confirmation, and HPLC with UV detection (λ = 254 nm) to assess purity. Recrystallization in ethanol or acetonitrile under controlled pH (4.5–7.4) minimizes byproducts .
  • Key Considerations : Monitor for side reactions involving bromine substitution, which may require inert atmospheres (e.g., argon) to prevent oxidation.

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct stability assays under varying pH (4.5–7.4) using phosphate buffers. Analyze degradation products via reverse-phase HPLC with diode-array detection. For example, acidic conditions (pH 4.5) may promote spontaneous decomposition to 2-bromobenzaldehyde or nitroso derivatives, while neutral pH (7.4) stabilizes the compound .
  • Key Considerations : Include chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation.

Q. What analytical techniques are most effective for characterizing this compound and its metabolites?

  • Methodology : Combine LC-MS/MS for high-sensitivity detection of parent compounds and metabolites. For structural elucidation, use NMR (¹H, ¹³C) with deuterated solvents (e.g., DMSO-d₆). Artifact formation during extraction (e.g., N/S-containing adducts) must be minimized by avoiding reducing agents like hydroxylamine or dithionite .

Advanced Research Questions

Q. What is the metabolic fate of this compound in hepatic microsomes, and which CYP isoforms are involved?

  • Methodology : Incubate the compound with rat or rabbit hepatic microsomes + NADPH. Quantify metabolites (e.g., debrominated products, hydroxylated derivatives) using UPLC-QTOF-MS. Compare microsomes from β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer)-treated rats to identify isoform-specific activity. CYP2E1 may dominate oxidative pathways, while CYP1A/2B subfamilies drive reductive metabolism .
  • Key Findings : Analogous studies on N-(2-methoxyphenyl)hydroxylamine show CYP1A2 catalyzes reduction to o-anisidine (a carcinogen), suggesting similar pathways for brominated analogs .

Q. How does this compound participate in DNA adduct formation, and what experimental models validate this?

  • Methodology : Treat human urothelial cells or rat bladder explants with the compound. Isolate DNA via phenol-chloroform extraction and analyze adducts using ³²P-postlabeling or LC-MS. Compare results to o-anisidine-derived adducts (e.g., dG-C8-2-bromoaniline), which are linked to bladder carcinogenesis. Use CYP-expressing cell lines (e.g., V79-CYP1A2) to confirm enzymatic activation .
  • Key Considerations : Co-incubate with CYP inhibitors (e.g., α-naphthoflavone) to dissect metabolic contributions.

Q. What redox cycling mechanisms are associated with this compound, and how do they impact toxicity?

  • Methodology : Measure reactive oxygen species (ROS) generation via DCFH-DA assay in hepatocytes. Use EPR spectroscopy to detect semiquinone radical intermediates. Redox cycling between hydroxylamine and nitroso derivatives (e.g., 2-bromonitrosobenzene) may deplete glutathione and induce oxidative stress, analogous to N-(2-methoxyphenyl)hydroxylamine .
  • Key Tools : Include NADPH:CYP reductase inhibitors (e.g., diphenyleneiodonium) to differentiate enzymatic vs. non-enzymatic pathways.

Methodological Challenges & Solutions

Q. How can researchers mitigate artifact formation during extraction of this compound from biological matrices?

  • Solution : Avoid hydroxylamine-based extraction protocols, which generate N/S-containing artifacts via aldehyde/ketone reactions. Instead, use solid-phase extraction (SPE) with C18 cartridges and acidic eluents (pH 2–3). Validate with isotopically labeled internal standards (e.g., ¹³C₆-N-(2-bromophenylmethyl)hydroxylamine) .

Q. What in silico tools predict the environmental persistence and toxicity of this compound?

  • Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives. For toxicity, use Derek Nexus or OECD Toolbox to flag structural alerts (e.g., aromatic amines, bromine). Molecular docking with CYP isoforms (e.g., 3G9k protein) predicts metabolic activation pathways .

Data Contradictions & Resolution

Q. Discrepancies in reported metabolic pathways for hydroxylamine derivatives: How to reconcile species-specific differences?

  • Resolution : Rat microsomes predominantly reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine, whereas rabbits produce unidentified metabolites (M1). Use cross-species comparisons (rat/rabbit/humanized models) and CYP isoform-specific assays to clarify pathways. Contradictions may arise from interspecies CYP expression levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.